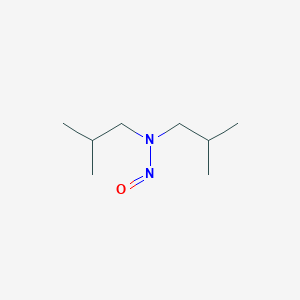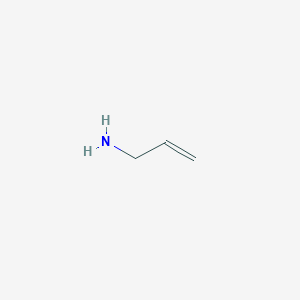
3-Benzyloxycarbonylamino-6-methyl-2-pyridone
Descripción general
Descripción
3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BM212 and is a member of the pyridone family of compounds. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been investigated in several studies. It has been shown to have low toxicity and does not cause significant damage to cells. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is its low toxicity and good bioavailability. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone. One area of research is the investigation of its potential as an antiviral and anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic benefits. Another area of research is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a promising compound with potential therapeutic applications. Its synthesis method has been extensively studied, and its mechanism of action and physiological effects have been investigated. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been extensively studied. This compound has been shown to have antiviral activity against several viruses, including the influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). It has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
147269-61-2 |
|---|---|
Nombre del producto |
3-Benzyloxycarbonylamino-6-methyl-2-pyridone |
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
benzyl N-(6-methyl-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(13(17)15-10)16-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
JADUYTQPLMAVIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

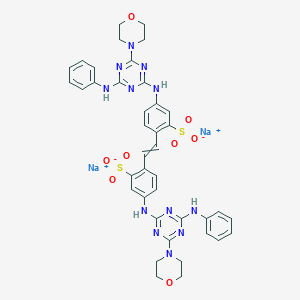
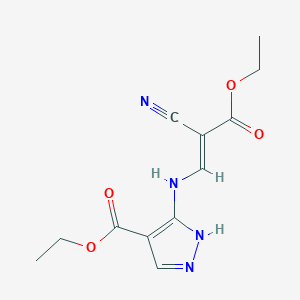
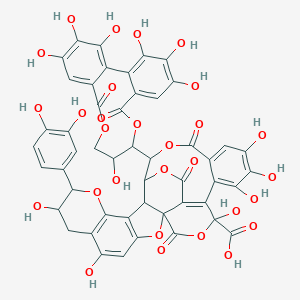
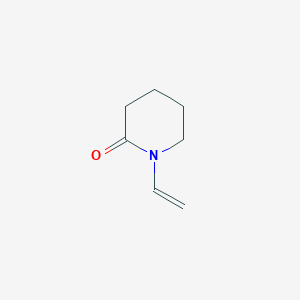
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
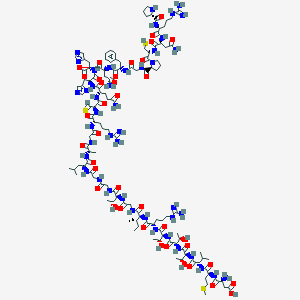
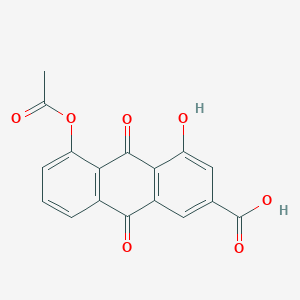
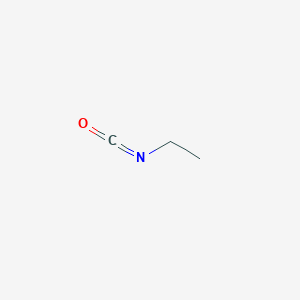
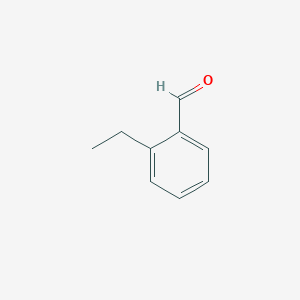
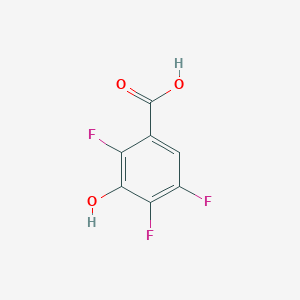
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
